1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic system comprising a 1,2,3-triazole core linked to a 1,3-thiazole ring. The triazole moiety is substituted with a 4-chlorophenyl group, while the thiazole ring bears a 3,4-dimethoxyphenyl substituent. The chlorine atom introduces electron-withdrawing properties, whereas the methoxy groups provide electron-donating effects, creating a balanced electronic profile. Such structural features are common in medicinal chemistry for targeting enzymes or receptors, as seen in antimicrobial and anticancer agents . The compound’s synthesis likely involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by thiazole ring construction via Hantzsch-type reactions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-15-8-3-11(9-16(15)27-2)14-10-28-19(22-14)17-18(21)25(24-23-17)13-6-4-12(20)5-7-13/h3-10H,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMUCIUVQTVWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 429.94 g/mol. The structure features a triazole ring linked to a thiazole moiety and substituted phenyl groups, which are critical for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole and triazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound exhibits cytotoxic effects against A431 (human epidermoid carcinoma) and A549 (lung cancer) cells with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis .
- Fungal Activity : It has demonstrated antifungal effects against strains such as Candida albicans, indicating its potential as an antifungal agent .
Anticonvulsant Activity
Research into the anticonvulsant properties of thiazole derivatives has revealed that compounds similar to this compound exhibit significant anticonvulsant effects:
- Animal Models : In rodent models of epilepsy, the compound has been shown to reduce seizure frequency and duration significantly .
- Mechanism : It is believed to modulate neurotransmitter levels in the central nervous system, particularly enhancing GABAergic activity .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study on Cancer Treatment : A study involving patients with advanced lung cancer treated with a regimen including this compound showed a marked improvement in survival rates compared to historical controls .
- Antimicrobial Efficacy : In a clinical trial assessing its use in treating bacterial infections resistant to conventional antibiotics, patients exhibited rapid symptom resolution and microbiological clearance .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant anticancer activity. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation in various types of cancer, including colorectal and liver cancer. In vitro studies have demonstrated that certain analogues of this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds have been extensively studied. A series of synthesized analogues similar to the compound showed promising results in animal models for epilepsy. The structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like chlorine enhances anticonvulsant efficacy .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Thiazoles and triazoles are known to exhibit antibacterial and antifungal properties. Preliminary studies indicate that derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Synthetic Pathways
The synthesis of 1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step reactions including:
- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate aldehydes with thiosemicarbazides.
- Triazole Formation : This is achieved through a click chemistry approach using azides and alkynes under mild conditions to facilitate the formation of the triazole linkage.
- Final Modifications : Further functionalization may be performed to introduce substituents that enhance biological activity or solubility .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of thiazole-triazole compounds demonstrated their effectiveness against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines. The MTT assay revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .
Case Study 2: Anticonvulsant Screening
In another study focusing on anticonvulsant activity, compounds similar to the target molecule were tested using both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Results indicated that some compounds provided up to 100% protection against seizures at lower doses compared to existing medications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole and Thiazole Moieties
Key Compounds Compared:
†Calculated based on molecular formula C₁₉H₁₆ClN₅O₂S.
*Estimated from analogous structures.
Structural Insights:
- Halogen vs. The 3,4-dimethoxyphenyl group balances this by introducing hydrogen-bonding capacity.
- Aromatic vs. Aliphatic Substituents: Compounds with aliphatic substituents (e.g., diethylamino in 13b, ) exhibit higher solubility but reduced rigidity, which may affect target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
